MAP4

Description

Structure

3D Structure

Properties

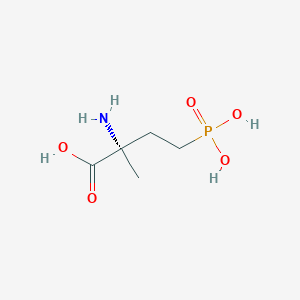

IUPAC Name |

(2S)-2-amino-2-methyl-4-phosphonobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO5P/c1-5(6,4(7)8)2-3-12(9,10)11/h2-3,6H2,1H3,(H,7,8)(H2,9,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONKEGXLWUDTCF-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCP(=O)(O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCP(=O)(O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40935660 | |

| Record name | 4-Phosphono-L-isovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157381-42-5 | |

| Record name | 4-Phosphono-L-isovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Amino-2-methyl-4-phosphono-butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of MAP4 in Microtubule Dynamics: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of Microtubule-Associated Protein 4 (MAP4), a key regulator of microtubule dynamics in non-neuronal cells. We will delve into its core functions, regulatory mechanisms, and the experimental methodologies used to elucidate its role, presenting a comprehensive resource for professionals in cellular biology and therapeutic development.

Introduction to this compound and Microtubule Dynamics

Microtubules (MTs) are highly dynamic polymers of α/β-tubulin dimers that form a critical part of the eukaryotic cytoskeleton.[1][2] Their ability to rapidly switch between phases of polymerization (growth) and depolymerization (shrinkage), a property known as dynamic instability, is fundamental to cellular processes such as cell division, intracellular transport, and the maintenance of cell shape.[2][3] This dynamic behavior is tightly regulated by a class of molecules known as Microtubule-Associated Proteins (MAPs).[1][4]

This compound is the most predominant structural MAP in non-neuronal cells and tissues, playing a crucial role in organizing and stabilizing the microtubule network.[1][2] Unlike its well-characterized neuronal counterparts, MAP2 and tau, this compound is ubiquitously expressed.[2][5] It belongs to a family of heat-stable MAPs and functions by binding directly to the microtubule lattice, promoting tubulin assembly, and suppressing microtubule catastrophe (the switch from growth to shrinkage).[5][6][7]

Core Function: this compound as a Microtubule Stabilizer

The primary function of this compound is to stabilize microtubules. It achieves this through several mechanisms:

-

Promotion of Assembly: this compound enhances the rate and extent of microtubule polymerization, effectively lowering the critical concentration of tubulin required for assembly.[3][6]

-

Suppression of Dynamics: By binding along the microtubule lattice, this compound dampens dynamic instability. It has been shown to counteract the promotion of catastrophe, leading to longer, more stable microtubules.[3][5]

-

Regulation of Tubulin Partitioning: this compound influences the equilibrium between unpolymerized tubulin (protomer) and assembled microtubules (polymer). Depletion of this compound shifts this balance, increasing the pool of free tubulin protomers and decreasing the overall mass of the microtubule network.[3][8]

Quantitative Data on this compound's Role

Quantitative analysis from studies involving the depletion of this compound in cultured cells provides clear evidence of its impact on the microtubule network and tubulin homeostasis. The following table summarizes key findings from a study where this compound was depleted in HeLa cells using antisense RNA.

| Parameter Measured | Control Cells (HeLa-S) | This compound-Depleted Cells (HeLa-AS) | Percentage Change | Reference |

| This compound Protein Level | 100% | ~33% | -67% | [3][8][9] |

| Total Tubulin Level | 100% | ~65% | -35% | [3][8][9] |

| Polymeric Tubulin | 100% | ~46% | -54% | [3][8][9] |

| Protomeric (Free) Tubulin | 100% | ~226% | +126% | [3][8][9] |

Table 1: Effects of this compound Depletion on Tubulin and Microtubule Levels in HeLa Cells.

Regulation of this compound Activity by Signaling Pathways

The interaction of this compound with microtubules is not static; it is dynamically regulated, primarily through phosphorylation.[1][7] Several signaling kinases phosphorylate this compound, reducing its affinity for microtubules and thereby promoting microtubule instability. This mechanism allows the cell to rapidly remodel its microtubule cytoskeleton in response to various signals.

p38/MAPK Pathway

The p38/MAPK pathway can regulate microtubule polymerization through the phosphorylation of this compound, particularly in response to cellular stress like hypoxia.[1]

References

- 1. This compound Regulates Tubulin to Control Cardiac Disease [cytoskeleton.com]

- 2. The Roles of Microtubule-Associated Protein 4 in Wound Healing and Human Diseases [imrpress.com]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Microtubule-associated protein - Wikipedia [en.wikipedia.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Microtubule-associated protein 4 (this compound) regulates assembly, protomer-polymer partitioning and synthesis of tubulin in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

MAP4 Gene Expression: A Technical Guide for Researchers

An In-depth Examination of MAP4 Expression Across Diverse Cell Types and its Role in Cellular Signaling

This technical guide provides a comprehensive overview of Microtubule-Associated Protein 4 (this compound) gene expression, function, and regulation. Designed for researchers, scientists, and drug development professionals, this document consolidates quantitative expression data, detailed experimental methodologies, and critical signaling pathway visualizations to serve as a core resource for investigating this ubiquitously expressed microtubule-stabilizing protein.

Introduction to this compound

Microtubule-Associated Protein 4 (this compound) is a key non-neuronal protein that plays a crucial role in regulating the stability and dynamics of microtubules.[1][2] These cytoskeletal polymers are essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] The function of this compound is intricately regulated by its expression levels and post-translational modifications, primarily phosphorylation, which can modulate its ability to bind to and stabilize microtubules.[2] Dysregulation of this compound expression and function has been implicated in various pathological conditions, including cancer and cardiovascular diseases, making it a protein of significant interest in biomedical research and therapeutic development.

Quantitative this compound Gene and Protein Expression

The expression of this compound varies across different tissues and cell types. The following tables summarize quantitative data on this compound gene and protein expression from the Human Protein Atlas, the Genotype-Tissue Expression (GTEx) project, and the Cancer Cell Line Encyclopedia (CCLE).

This compound Gene Expression in Human Tissues (RNA-Seq Data)

The following table presents the RNA sequencing data for this compound across a selection of human tissues, quantified as transcripts per million (TPM).

| Tissue | Organism | Expression Level (TPM) |

| Adipose Tissue | Human | 15.3 |

| Adrenal Gland | Human | 25.8 |

| Brain | Human | 19.4 |

| Breast | Human | 12.1 |

| Colon | Human | 21.7 |

| Esophagus | Human | 24.1 |

| Heart | Human | 33.2 |

| Kidney | Human | 18.9 |

| Liver | Human | 11.5 |

| Lung | Human | 30.6 |

| Ovary | Human | 28.4 |

| Pancreas | Human | 16.7 |

| Prostate | Human | 22.9 |

| Skin | Human | 20.5 |

| Small Intestine | Human | 19.8 |

| Spleen | Human | 14.9 |

| Stomach | Human | 23.6 |

| Testis | Human | 12.8 |

| Thyroid | Human | 38.7 |

| Uterus | Human | 25.1 |

Data sourced from the Human Protein Atlas and GTEx portal.

This compound Protein Expression in Human Tissues (Immunohistochemistry)

The following table summarizes the protein expression levels of this compound in various human tissues as determined by immunohistochemistry.

| Tissue | Staining Intensity | Location |

| Adrenal gland | Medium | Cytoplasmic/membranous |

| Appendix | Medium | Cytoplasmic/membranous |

| Bone marrow | Medium | Cytoplasmic/membranous |

| Brain | Low | Cytoplasmic/membranous |

| Breast | Medium | Cytoplasmic/membranous |

| Colon | Medium | Cytoplasmic/membranous |

| Duodenum | Medium | Cytoplasmic/membranous |

| Endometrium | Medium | Cytoplasmic/membranous |

| Esophagus | Medium | Cytoplasmic/membranous |

| Fallopian tube | High | Cytoplasmic/membranous |

| Gallbladder | Medium | Cytoplasmic/membranous |

| Heart muscle | High | Cytoplasmic/membranous |

| Kidney | Medium | Cytoplasmic/membranous |

| Liver | Low | Cytoplasmic/membranous |

| Lung | Medium | Cytoplasmic/membranous |

| Lymph node | Medium | Cytoplasmic/membranous |

| Ovary | Medium | Cytoplasmic/membranous |

| Pancreas | Medium | Cytoplasmic/membranous |

| Placenta | Medium | Cytoplasmic/membranous |

| Prostate | Medium | Cytoplasmic/membranous |

| Rectum | Medium | Cytoplasmic/membranous |

| Salivary gland | Medium | Cytoplasmic/membranous |

| Skin | Medium | Cytoplasmic/membranous |

| Small intestine | Medium | Cytoplasmic/membranous |

| Spleen | Medium | Cytoplasmic/membranous |

| Stomach | Medium | Cytoplasmic/membranous |

| Testis | Low | Cytoplasmic/membranous |

| Thyroid gland | Medium | Cytoplasmic/membranous |

| Tonsil | Medium | Cytoplasmic/membranous |

| Urinary bladder | Medium | Cytoplasmic/membranous |

Data sourced from the Human Protein Atlas.

This compound Gene Expression in Cancer Cell Lines (RNA-Seq Data)

The following table provides RNA sequencing data for this compound expression in a selection of cancer cell lines.

| Cell Line | Cancer Type | Expression Level (TPM) |

| A-431 | Skin Carcinoma | 35.2 |

| A549 | Lung Carcinoma | 45.8 |

| CACO-2 | Colon Adenocarcinoma | 28.1 |

| HCT-116 | Colon Carcinoma | 33.7 |

| HEK 293 | Embryonal Carcinoma | 22.9 |

| HeLa | Cervical Carcinoma | 39.4 |

| Hep G2 | Liver Carcinoma | 15.6 |

| K-562 | Leukemia | 12.3 |

| MCF7 | Breast Carcinoma | 25.9 |

| PC-3 | Prostate Carcinoma | 30.1 |

| U-2 OS | Osteosarcoma | 29.5 |

| U-251 MG | Glioblastoma | 21.7 |

Data sourced from the Cancer Cell Line Encyclopedia (CCLE) and the Human Protein Atlas.

Signaling Pathways Involving this compound

This compound is a component of several critical signaling pathways that regulate its function and, in turn, impact microtubule stability and cellular processes.

MKK6/p38 MAPK Signaling Pathway

Hypoxic conditions can lead to the activation of the p38 MAPK pathway, which in turn phosphorylates this compound. This phosphorylation event reduces the ability of this compound to stabilize microtubules, leading to their depolymerization. The MKK6 is an upstream kinase that activates p38 MAPK.

Caption: MKK6/p38 MAPK pathway leading to this compound phosphorylation.

PI3K/Akt Signaling Pathway

This compound directly interacts with the p110α catalytic subunit of PI3K, facilitating the spatial organization of PI3K/Akt signaling at endosomal compartments.[3] This interaction is crucial for the proper localization and activation of PI3Kα along microtubules, thereby influencing downstream Akt signaling which is vital for cell proliferation and survival.[3]

Caption: this compound's role in organizing PI3K/Akt signaling.

GSK3β Signaling and Organelle Distribution

The kinase GSK3β can phosphorylate this compound, which in turn affects the activity of the kinesin motor protein. This regulatory mechanism influences the bidirectional transport of organelles along microtubules. Phosphorylation of this compound can bias transport towards the microtubule minus-ends, leading to a perinuclear accumulation of organelles.

Caption: GSK3β-mediated regulation of organelle transport by this compound.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound gene and protein expression.

Western Blotting for this compound Protein Detection

This protocol outlines the steps for detecting this compound protein in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Anti-MAP4 antibody (validated for Western Blotting)

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Chemiluminescent substrate

-

Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

Procedure:

-

Cell Lysis: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-MAP4 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with wash buffer.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

Immunofluorescence for this compound Localization

This protocol describes the visualization of this compound protein within cells.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBST)

-

Primary antibody: Anti-MAP4 antibody (validated for Immunofluorescence)

-

Secondary antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG

-

DAPI (for nuclear counterstaining)

-

Mounting medium

Procedure:

-

Cell Culture: Seed cells on sterile glass coverslips in a culture dish and grow to the desired confluency.

-

Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Block with blocking buffer for 30 minutes to reduce nonspecific antibody binding.

-

Primary Antibody Incubation: Incubate with the primary anti-MAP4 antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBST.

-

Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Washing: Repeat the washing step as in step 7.

-

Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.

-

Mounting: Wash the coverslips with PBS and mount them onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.

Quantitative PCR (qPCR) for this compound Gene Expression Analysis

This protocol details the measurement of this compound mRNA levels.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Forward and reverse primers for this compound and a reference gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from cells or tissues using an RNA extraction kit.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.

-

qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

-

Data Analysis: Analyze the amplification data to determine the relative expression of this compound mRNA using the ΔΔCt method, normalized to the expression of a reference gene.

This compound Primer Example:

-

Forward Primer: 5'-AAGAGCCAGGAGGAAGAGCA-3'

-

Reverse Primer: 5'-TCTTCAGCTCCTTCAGCAGC-3'

Note: Primer sequences should always be validated for specificity and efficiency.

Conclusion

This technical guide provides a foundational resource for the study of this compound. The compiled quantitative data offers a comparative baseline for this compound expression in various biological contexts. The detailed experimental protocols and signaling pathway diagrams serve as practical tools to facilitate further research into the multifaceted roles of this compound in cellular function and disease. As our understanding of this compound continues to evolve, this guide can be a valuable starting point for designing experiments and interpreting results in the pursuit of novel therapeutic strategies targeting microtubule-associated processes.

References

The Discovery and Initial Characterization of MAP4: A Technical Guide

Introduction

Microtubule-associated protein 4 (MAP4) is a key regulatory protein of the microtubule cytoskeleton in non-neuronal cells. Its discovery and initial characterization have been pivotal in understanding the dynamic nature of microtubules and their role in a multitude of cellular processes, from cell division to intracellular transport. This technical guide provides an in-depth overview of the foundational research on this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Core Function

This compound was first identified as a prominent microtubule-associated protein in various non-neuronal vertebrate cells. Early studies established its role as a microtubule-stabilizing agent, promoting the assembly of tubulin into microtubules and protecting them from disassembly. Structurally, this compound is characterized by a C-terminal microtubule-binding domain (MTBD) and an N-terminal projection domain. The MTBD is responsible for its interaction with the microtubule lattice, while the projection domain is thought to be involved in spacing microtubules and interacting with other cellular components.

Quantitative Data on this compound Function

The initial characterization of this compound involved quantitative assessments of its binding to microtubules and its effects on microtubule dynamics. While a precise dissociation constant (Kd) for full-length this compound binding to microtubules is not definitively established in the early literature, studies on various fragments and mutants have provided valuable insights into its binding properties.

| Parameter | Value/Observation | Experimental Context |

| Microtubule Binding Affinity | A fragment of this compound containing the proline-rich region, the assembly-promoting sequence region, and the tail region (PA4T) was found to have a four-fold higher binding affinity for microtubules compared to a fragment lacking the proline-rich region (A4T). | In vitro binding assays with purified protein fragments and microtubules. |

| Effect of Phosphorylation on Binding | Phosphorylation of this compound by p34cdc2 kinase does not prevent its binding to microtubules but abolishes its microtubule-stabilizing activity. | In vitro studies using purified this compound and p34cdc2 kinase. |

| Phosphorylation Site Mutants | A this compound mutant with lysines replacing serines at phosphorylation sites (KK-MAP4) exhibited more avid binding to microtubules compared to wild-type this compound. | In vitro binding assays with recombinant this compound mutants. |

| Effect on Microtubule Polymer Mass | Depletion of this compound in HeLa cells to 33% of the wild-type level resulted in a decrease in polymeric tubulin to 46% of the control level.[1] | Analysis of tubulin polymer mass in this compound-depleted HeLa cells. |

Regulation of this compound by Phosphorylation

A central theme in the initial characterization of this compound is the regulation of its function by phosphorylation. Several kinases have been identified that phosphorylate this compound, primarily within its proline-rich region in the microtubule-binding domain. This post-translational modification serves as a molecular switch, modulating this compound's ability to bind to and stabilize microtubules.

Key phosphorylation sites identified in human this compound include Serine 696, Serine 768, Serine 787, and Serine 815.[2][3] Phosphorylation at these sites by kinases such as CDC2/Cyclin B1, Protein Kinase A (PKA), p38/MAPK, and Microtubule Affinity-Regulating Kinase (MARK) leads to the detachment of this compound from microtubules, resulting in increased microtubule dynamics.[2]

Signaling Pathways and Experimental Workflows

The regulation of this compound is intricately linked to major cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key regulatory pathways and experimental workflows used in the initial characterization of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of foundational research. Below are generalized methodologies for key experiments used in the initial characterization of this compound.

Purification of Recombinant this compound

-

Expression: Transform E. coli (e.g., BL21(DE3) strain) with a plasmid encoding a tagged version of this compound (e.g., His-tag). Grow the bacterial culture and induce protein expression with IPTG.

-

Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.

-

Clarification: Centrifuge the lysate at high speed to pellet cellular debris.

-

Affinity Chromatography: Load the clarified supernatant onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins). Wash the column extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound this compound from the column using an appropriate elution buffer (e.g., containing imidazole for His-tagged proteins).

-

Dialysis and Storage: Dialyze the purified protein against a suitable storage buffer and store at -80°C.

In Vitro Microtubule Co-sedimentation Assay

-

Microtubule Polymerization: Polymerize purified tubulin into microtubules in a polymerization buffer (e.g., containing GTP and taxol to stabilize the microtubules).

-

Binding Reaction: Incubate the polymerized microtubules with purified this compound at various concentrations for a set time at room temperature to allow binding to reach equilibrium.

-

Sedimentation: Centrifuge the mixture at high speed to pellet the microtubules and any bound this compound.

-

Analysis: Carefully separate the supernatant (containing unbound this compound) from the pellet (containing microtubules and bound this compound). Analyze both fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting with an anti-MAP4 antibody to determine the amount of bound and unbound this compound.

In Vitro Kinase Assay for this compound Phosphorylation

-

Reaction Setup: In a reaction buffer, combine purified this compound, the active kinase of interest (e.g., PKA, CDC2/Cyclin B1), and ATP (often radiolabeled with γ-³²P for detection).

-

Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

-

Analysis: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated this compound by autoradiography (if using radiolabeled ATP) or by Western blotting with a phospho-specific antibody.

Mass Spectrometry for Phosphorylation Site Identification

-

Sample Preparation: Isolate phosphorylated this compound from cells or from an in vitro kinase reaction. This may involve immunoprecipitation of this compound followed by SDS-PAGE.

-

In-gel Digestion: Excise the this compound band from the gel and perform in-gel digestion with a protease such as trypsin.

-

Phosphopeptide Enrichment: Enrich for phosphorylated peptides from the digest using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The fragmentation pattern of the peptides in the mass spectrometer allows for the precise identification of the phosphorylated amino acid residues.

Conclusion

The discovery and initial characterization of this compound laid the groundwork for our current understanding of microtubule regulation in non-neuronal cells. The foundational studies established its role as a microtubule stabilizer and revealed that its function is dynamically regulated by phosphorylation through key cellular signaling pathways. The experimental approaches developed during this early research continue to be fundamental in the ongoing investigation of this compound and its role in cellular health and disease, offering potential avenues for therapeutic intervention in pathologies where microtubule dynamics are dysregulated.

References

An In-depth Technical Guide to MAP4 Isoforms and Their Specific Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubule-associated protein 4 (MAP4) is a key non-neuronal member of the MAP2/Tau family of structural microtubule-associated proteins. It plays a crucial role in regulating microtubule dynamics, which is essential for a multitude of cellular processes including cell division, intracellular transport, and maintenance of cell morphology.[1] The this compound gene undergoes alternative splicing, giving rise to several isoforms with distinct tissue expression patterns and specialized functions.[1][2] This technical guide provides a comprehensive overview of the major this compound isoforms, their specific roles, the signaling pathways that regulate their function, and detailed experimental protocols for their study.

This compound Isoform Structure and Expression

The primary this compound isoforms are the ubiquitous this compound (uthis compound), the muscle-specific this compound (mthis compound), and a more recently identified isoform, othis compound. These isoforms share a common architecture consisting of a C-terminal microtubule-binding domain (MBD) and an N-terminal projection domain, but differ in specific regions of their projection domains due to alternative splicing.[3]

The MBD itself can contain a variable number of imperfectly repeated tubulin-binding motifs, further contributing to isoform diversity and functional specificity.

Quantitative Data on this compound Isoform Expression

| Isoform | Tissue/Cell Type | Relative Expression Level | Reference |

| uthis compound | Ubiquitously expressed in most tissues.[1] | Constitutively expressed. | [1] |

| mthis compound | Striated muscle (skeletal and cardiac).[1] | Accounts for 52-65% of total this compound protein in skeletal muscle.[1] | |

| othis compound | Upregulated during muscle cell differentiation.[4][5] | Expression increases significantly 24 hours post-induction of differentiation.[4] |

Specific Functions of this compound Isoforms

uthis compound: The Ubiquitous Regulator of Microtubule Dynamics

The ubiquitously expressed isoform, uthis compound, is a fundamental regulator of the microtubule cytoskeleton in a wide range of cell types.

-

Microtubule Stabilization: uthis compound binds to microtubules and promotes their stability by suppressing catastrophe events.

-

Mitotic Spindle Architecture: During cell division, uthis compound is localized to the mitotic spindle and is crucial for proper spindle organization and chromosome segregation.

-

Regulation of Motor Proteins: uthis compound can influence the activity of motor proteins. It has been shown to interact with the dynein/dynactin complex and can impair the force generation of the plus-end motor kinesin-1.

mthis compound: A Key Player in Myogenesis

The muscle-specific isoform, mthis compound, is essential for the development and function of striated muscle.

-

Myotube Formation: mthis compound is required for the efficient fusion of myoblasts to form multinucleated myotubes. Depletion of mthis compound leads to the formation of short, apolar myotubes with disorganized microtubules.[6]

-

Myofibril Organization: By organizing the microtubule network in developing muscle cells, mthis compound provides a scaffold that is critical for the proper alignment of myofibrils, the contractile units of muscle cells.

othis compound: The Organizer of Paraxial Microtubule Arrays

A novel isoform, othis compound, has been identified as a crucial factor in the organization of microtubules during muscle cell differentiation.

-

Myoblast Elongation and Fusion: Depletion of othis compound impairs the elongation of myoblasts and their subsequent fusion into myotubes.[4][5]

-

Antiparallel Microtubule Bundling: othis compound has the unique ability to organize microtubules into antiparallel bundles. It acts as a "zipper" that crosslinks microtubules, a process that is important for the formation of the paraxial microtubule array in differentiating muscle cells.[3][4]

-

Inhibition of Motor-Driven Sliding: By bundling microtubules, othis compound restricts the sliding of microtubules driven by motor proteins like dynein and kinesin, contributing to the stability of the microtubule network.[4][5]

Signaling Pathways Regulating this compound Function

The function of this compound isoforms is tightly regulated by post-translational modifications, primarily phosphorylation. Key signaling pathways have been identified that modulate this compound activity.

p38/MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway plays a significant role in regulating this compound's interaction with microtubules in response to cellular stress, such as hypoxia.

-

Hypoxia-Induced Phosphorylation: Under hypoxic conditions, the p38/MAPK pathway is activated, leading to the phosphorylation of this compound.[7]

-

Microtubule Depolymerization: Phosphorylation of this compound by p38/MAPK reduces its affinity for microtubules, leading to microtubule depolymerization.[7]

NLRP3 Inflammasome Activation

Phosphorylated this compound has been implicated in the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key component of the innate immune system.

-

NLRP3 Activation: Phosphorylated this compound can trigger the assembly and activation of the NLRP3 inflammasome.

-

Inflammatory Response: Activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature forms, initiating an inflammatory response.[8]

Experimental Protocols

Western Blotting for this compound Isoform Detection

This protocol outlines the steps for detecting this compound isoforms in cell or tissue lysates.

1. Sample Preparation:

-

Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

2. Gel Electrophoresis:

-

Load samples onto a 6-8% SDS-PAGE gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

3. Protein Transfer:

-

Transfer proteins to a PVDF membrane at 100V for 90 minutes in a cold room or using a semi-dry transfer system.

4. Blocking:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]

5. Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for this compound (or isoform-specific antibodies) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

6. Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Visualize the bands using a chemiluminescence imaging system.[10]

Immunofluorescence for this compound and Microtubule Colocalization

This protocol allows for the visualization of this compound isoforms and their colocalization with the microtubule network.

1. Cell Culture and Fixation:

-

Grow cells on glass coverslips to 50-70% confluency.

-

Fix cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.[11]

2. Permeabilization and Blocking:

-

If using paraformaldehyde fixation, permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBST for 30 minutes.[11]

3. Antibody Incubation:

-

Incubate with primary antibodies (e.g., rabbit anti-MAP4 and mouse anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently-labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488 and anti-mouse Alexa Fluor 594) for 1 hour at room temperature in the dark.[12]

4. Mounting and Imaging:

-

Wash three times with PBS.

-

Mount coverslips onto slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Image using a confocal or fluorescence microscope.[13]

Co-Immunoprecipitation for this compound Interacting Proteins

This protocol is designed to identify proteins that interact with this compound.

1. Cell Lysis:

-

Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease and phosphatase inhibitors.

2. Pre-clearing:

-

Incubate the lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

3. Immunoprecipitation:

-

Incubate the pre-cleared lysate with an anti-MAP4 antibody or a control IgG overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

4. Washes:

-

Wash the beads three to five times with lysis buffer to remove non-specifically bound proteins.

5. Elution and Analysis:

-

Elute the bound proteins by boiling the beads in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting or mass spectrometry.

Conclusion and Future Directions

The study of this compound isoforms has revealed a fascinating layer of complexity in the regulation of microtubule function. The distinct roles of uthis compound, mthis compound, and othis compound highlight how alternative splicing can generate functional diversity from a single gene, tailoring microtubule dynamics to the specific needs of different cell types and developmental stages. The elucidation of signaling pathways that control this compound phosphorylation, such as the p38/MAPK and NLRP3 inflammasome pathways, provides critical insights into how microtubule stability is modulated in response to cellular cues and stress.

For drug development professionals, this compound presents a potential therapeutic target. Modulating the expression or function of specific this compound isoforms could be a strategy for diseases where microtubule stability is compromised, such as in certain cancers or myopathies. Further research is needed to fully understand the intricate regulatory networks governing this compound isoform expression and function, which will undoubtedly open new avenues for therapeutic intervention.

References

- 1. Alternatively spliced this compound isoforms have key roles in maintaining microtubule organization and skeletal muscle function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. A novel isoform of this compound organises the paraxial microtubule array required for muscle cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel isoform of this compound organises the paraxial microtubule array required for muscle cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The p38/MAPK pathway regulates microtubule polymerization through phosphorylation of this compound and Op18 in hypoxic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 9. Western blot protocol | Abcam [abcam.com]

- 10. bio-rad.com [bio-rad.com]

- 11. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Post-Translational Modifications of MAP4 Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubule-Associated Protein 4 (MAP4) is a ubiquitously expressed protein critical for regulating microtubule dynamics, a fundamental process for cell division, intracellular transport, and maintenance of cell shape. The function of this compound is intricately regulated by a variety of post-translational modifications (PTMs), which dynamically alter its structure, localization, and interaction with microtubules and other proteins. Dysregulation of these modifications has been implicated in several pathologies, including cardiac diseases and cancer, making this compound and its PTMs promising targets for therapeutic intervention. This technical guide provides a comprehensive overview of the known PTMs of this compound, with a focus on phosphorylation, acetylation, ubiquitination, and glycosylation. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Core Post-Translational Modifications of this compound

The functional versatility of this compound is largely governed by a complex interplay of various PTMs. These modifications can either act independently or in a concerted manner to fine-tune this compound's activity.

Phosphorylation: The Master Regulator

Phosphorylation is the most extensively studied PTM of this compound and plays a pivotal role in modulating its ability to stabilize microtubules. Increased phosphorylation of this compound generally leads to its detachment from microtubules, resulting in microtubule destabilization.[1][2] Several kinases have been identified that phosphorylate this compound at specific sites, each linked to distinct cellular processes.

Key Phosphorylation Sites and Kinases:

Numerous studies have identified specific serine and threonine residues on this compound that are subject to phosphorylation. The table below summarizes the key phosphorylation sites and the kinases responsible.

| Phosphorylation Site | Kinase(s) | Cellular Context and Functional Consequence |

| Ser696 | Cdc2/Cyclin B[3][4] | Occurs throughout the cell cycle in proliferating cells.[3] Contributes to the increased microtubule dynamics observed during mitosis. |

| Ser768 | p38 MAPK[5] | Phosphorylated in response to cellular stress, such as hypoxia.[6] Leads to microtubule depolymerization. |

| Ser787 | Cdc2/Cyclin B[3][4], p38 MAPK[5] | A critical M-phase specific phosphorylation site that reduces this compound's activity to promote tubulin polymerization.[3] Phosphorylation by p38 MAPK is induced by hypoxia.[6] |

| Ser815 | p38 MAPK[5] | Involved in the regulation of microtubule stability under stress conditions. |

| Ser1073 | MARK (MAP/microtubule affinity-regulating kinase)[2] | Phosphorylation by MARK kinases (MARK1 and MARK2) within K-X-G-S motifs leads to the detachment of this compound from microtubules and their subsequent disassembly.[1][7] MARK4-induced phosphorylation at this site facilitates the access of tubulin detyrosinating enzymes to microtubules.[2] |

| Other sites | GSK3β[8] | GSK3β-mediated phosphorylation of this compound can bias the bidirectional transport of organelles toward the microtubule minus-ends by impairing the force generation of the plus-end motor kinesin-1.[8] This phosphorylation event promotes the interaction of this compound with the dynein/dynactin complex.[8] |

Signaling Pathways Regulating this compound Phosphorylation:

dot

Caption: The ubiquitin-proteasome pathway for protein degradation.

Glycosylation: Adding Complexity

Glycosylation, the attachment of sugar moieties to proteins, is another PTM that has been identified on this compound. Both N-linked and O-linked glycosylation have been reported.

[4][9]Potential Glycosylation Sites:

The UniProt database lists numerous potential N-linked and O-linked glycosylation sites on human this compound, suggesting a complex glycosylation pattern. T[9]he functional significance of this compound glycosylation is not yet well understood but may influence its folding, stability, and interactions with other proteins.

Experimental Protocols

Investigating the PTMs of this compound requires a combination of biochemical and analytical techniques. Below are generalized protocols for key experiments.

Immunoprecipitation of this compound

This protocol describes the enrichment of endogenous this compound from cell lysates for subsequent PTM analysis.

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Pre-clearing:

-

Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

-

-

Immunoprecipitation:

-

Add a specific anti-MAP4 antibody to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Collect the beads by centrifugation and wash them three times with lysis buffer.

-

-

Elution:

-

Elute the bound proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

The eluted sample is now ready for analysis by Western blotting or mass spectrometry.

-

dot

Caption: Workflow for this compound Immunoprecipitation.

Western Blotting for Phosphorylated this compound

This protocol outlines the detection of phosphorylated this compound after immunoprecipitation or in total cell lysates.

-

SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated this compound (or a pan-phospho-serine/threonine antibody) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Mass Spectrometry for PTM Identification

This is a general workflow for identifying PTMs on this compound using mass spectrometry.

-

Sample Preparation: Immunoprecipitate this compound as described above.

-

In-Gel Digestion:

-

Run the immunoprecipitated sample on an SDS-PAGE gel and stain with Coomassie blue.

-

Excise the band corresponding to this compound.

-

Destain, reduce, and alkylate the proteins within the gel piece.

-

Digest the protein with a protease (e.g., trypsin) overnight. 3[10][11][12]. Peptide Extraction and Desalting: Extract the peptides from the gel and desalt them using a C18 ZipTip or similar method.

-

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use database search algorithms (e.g., Mascot, Sequest) to identify the peptides and their PTMs by searching the acquired MS/MS spectra against a protein database.

dot

Caption: Workflow for Mass Spectrometry-based PTM analysis.

Conclusion and Future Directions

The post-translational modification of this compound is a complex and dynamic process that is essential for the proper regulation of microtubule function. Phosphorylation is a key regulatory mechanism, with multiple kinases converging on this compound to control its activity in response to a variety of cellular signals. Acetylation, ubiquitination, and glycosylation add further layers of regulation, although their specific roles are less well understood.

For researchers and drug development professionals, a deeper understanding of the enzymes that regulate this compound PTMs—the kinases, phosphatases, acetyltransferases, deacetylases, E3 ligases, and deubiquitinases—will be crucial for developing targeted therapies. Future research should focus on:

-

Elucidating the complete PTM profile of this compound under different physiological and pathological conditions.

-

Identifying the specific enzymes responsible for each modification, particularly the E3 ligase for ubiquitination.

-

Understanding the crosstalk and interplay between different PTMs in regulating this compound function.

-

Developing small molecule inhibitors or activators that can specifically target the enzymes that modify this compound, offering novel therapeutic strategies for diseases associated with this compound dysregulation.

This technical guide provides a solid foundation for understanding the current knowledge of this compound post-translational modifications and serves as a valuable resource for guiding future research in this exciting and rapidly evolving field.

References

- 1. abcam.cn [abcam.cn]

- 2. The ubiquitin E3 ligase ARIH1 regulates hnRNP E1 protein stability, EMT and breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalysis of non-canonical protein ubiquitylation by the ARIH1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.psu.edu [pure.psu.edu]

- 5. The E3 ubiquitin ligase ARIH1 promotes antiviral immunity and autoimmunity by inducing mono-ISGylation and oligomerization of cGAS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]

- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 8. A method of mapping protein sumoylation sites by mass spectrometry using a modified small ubiquitin-like modifier 1 (SUMO-1) and a computational program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Identification of protein SUMOylation sites by mass spectrometry using combined microwave-assisted aspartic acid cleavage and tryptic digestion - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Interaction of MAP4 with Tubulin Subunits

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubule-Associated Protein 4 (MAP4) is a ubiquitously expressed protein critical in the regulation of microtubule dynamics in non-neuronal cells.[1] Its interaction with tubulin, the fundamental building block of microtubules, is a key determinant of microtubule stability, assembly, and function. This technical guide provides a comprehensive overview of the this compound-tubulin interaction, focusing on the quantitative aspects of this binding, the experimental methodologies used to study it, and the signaling pathways that modulate this critical cellular process. A thorough understanding of this interaction is paramount for research in cell biology and for the development of novel therapeutics targeting microtubule-dependent processes.

Core Interaction: this compound and Tubulin Subunits

This compound promotes microtubule assembly and stability by directly binding to tubulin subunits within the microtubule polymer.[2] The microtubule-binding domain (MBD) of this compound is responsible for this interaction. This domain contains a proline-rich region and a series of assembly-promoting repeats.[3] The binding of this compound to microtubules is a dynamic process, regulated primarily by phosphorylation, which alters the affinity of this compound for tubulin.[4][5]

Quantitative Analysis of this compound-Tubulin Interaction

Precise quantitative data on the binding affinity and stoichiometry of the this compound-tubulin interaction are crucial for a complete understanding of its regulatory mechanisms. While exact values can vary depending on the specific isoforms of this compound and tubulin, as well as the experimental conditions, the following table summarizes the known quantitative aspects of this interaction.

| Parameter | Condition | Value | Method |

| Binding Affinity (Kd) | Non-phosphorylated this compound | Data not consistently available in literature; described as "avid" binding.[6] | In vitro microtubule binding assays |

| Phosphorylated this compound (by cdc2, p38, MARKs) | Data not consistently available in literature; described as "reduced" or "abolished" affinity.[5][7][8] | In vitro microtubule binding assays, Co-sedimentation assays | |

| Stoichiometry | Saturating conditions | ~1 this compound molecule per 8-10 tubulin dimers | Co-sedimentation assays |

Note: The lack of consistent, specific Kd values in the literature highlights an area for future research. The qualitative descriptions consistently indicate that phosphorylation significantly decreases the binding affinity of this compound for tubulin.

Signaling Pathways Regulating this compound-Tubulin Interaction

The interaction between this compound and tubulin is tightly regulated by several signaling pathways, primarily through the phosphorylation of this compound. Key kinases involved in this regulation include p38 Mitogen-Activated Protein Kinase (p38/MAPK), Cyclin-dependent kinase 2 (cdc2), and Microtubule Affinity-Regulating Kinases (MARKs).

p38/MAPK Signaling Pathway

The p38/MAPK pathway is a critical regulator of the cellular response to stress. Upon activation by various stressors, p38/MAPK can phosphorylate this compound, leading to a decrease in its affinity for microtubules. This results in microtubule destabilization.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. journals.biologists.com [journals.biologists.com]

- 5. This compound Regulates Tubulin to Control Cardiac Disease [cytoskeleton.com]

- 6. Phosphorylation of this compound affects microtubule properties and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclin B interaction with microtubule-associated protein 4 (this compound) targets p34cdc2 kinase to microtubules and is a potential regulator of M-phase microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. molbiolcell.org [molbiolcell.org]

The Evolutionary Conservation of Microtubule-Associated Protein 4 (MAP4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microtubule-Associated Protein 4 (MAP4) is a fundamental component of the cytoskeleton in non-neuronal cells, playing a critical role in the regulation of microtubule dynamics. Its functions, including promoting microtubule polymerization and stability, are essential for various cellular processes such as cell division, migration, and intracellular transport. The evolutionary conservation of this compound across a wide range of species underscores its indispensable biological role. This technical guide provides an in-depth analysis of the evolutionary conservation of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to support further research and drug development efforts targeting this crucial protein.

Introduction

Microtubule-Associated Proteins (MAPs) are a diverse group of proteins that bind to and modulate the behavior of microtubules. Within this family, this compound is the predominant non-neuronal MAP, ubiquitously expressed in various tissues. Structurally, this compound is characterized by a projection domain that extends from the microtubule surface and a C-terminal microtubule-binding domain (MTBD). The MTBD contains a proline-rich region and a series of tandem repeats that are critical for its interaction with microtubules. The high degree of conservation of these domains across species highlights their functional significance. Understanding the evolutionary conservation of this compound provides insights into its fundamental mechanisms of action and its potential as a therapeutic target in diseases where microtubule function is dysregulated.

Quantitative Analysis of this compound Conservation

Table 1: Pairwise Sequence Similarity of this compound Orthologs

| Comparison | Overall Similarity (%) | Highly Conserved Domain Similarity (%) | Reference |

| Human vs. Mouse | ~75 | ≥88 | [1] |

| Human vs. Bovine | ~75 | ≥88 | [1] |

| Mouse vs. Bovine | ~75 | ≥88 | [1] |

Note: Highly conserved domains include the extreme amino terminus, a proline-rich region, the microtubule-binding domain, and the extreme carboxyl terminus.[1]

Conserved Domains and Functional Implications

The this compound protein is organized into distinct functional domains, each exhibiting a high degree of evolutionary conservation.

-

Projection Domain: This N-terminal domain projects outwards from the microtubule lattice. While less conserved than the MTBD, it is involved in regulating the spacing between microtubules and is implicated in the interaction with other cellular components.

-

Proline-rich Region: Located within the MTBD, this region is crucial for the proper binding of this compound to microtubules and is a site for regulatory phosphorylation.

-

Microtubule-Binding Domain (MTBD): This C-terminal domain is the most conserved region of this compound. It contains a series of imperfect tandem repeats that directly mediate the binding to tubulin subunits, promoting microtubule polymerization and stability. The number of these repeats can vary between different this compound isoforms.

The conservation of these domains across species strongly suggests that the fundamental mechanisms by which this compound regulates microtubule dynamics have been preserved throughout vertebrate evolution.

Experimental Protocols for Studying this compound Conservation

Investigating the evolutionary conservation of this compound involves a combination of bioinformatic and experimental approaches. Below are detailed methodologies for key experiments.

Multiple Sequence Alignment and Phylogenetic Analysis

Objective: To determine the evolutionary relationships and identify conserved regions of this compound proteins from different species.

Protocol:

-

Sequence Retrieval: Obtain this compound protein sequences from various species of interest from protein databases such as NCBI GenBank or UniProt.

-

Multiple Sequence Alignment (MSA):

-

Use a multiple sequence alignment tool such as Clustal Omega or MUSCLE.

-

Input the retrieved FASTA sequences into the alignment tool.

-

Run the alignment using default parameters, or adjust as needed based on sequence characteristics.

-

The output will show aligned sequences, highlighting conserved residues and regions.

-

-

Phylogenetic Tree Construction:

-

Use the generated alignment file (e.g., in PHYLIP or FASTA format) as input for a phylogenetic analysis program like PhyML or MrBayes.

-

Select an appropriate substitution model (e.g., JTT, WAG) based on the data. Model selection tools like ProtTest can be used for this purpose.

-

Construct the phylogenetic tree using a method such as Maximum Likelihood or Bayesian Inference.

-

Visualize the resulting tree using a tool like FigTree or iTOL to infer evolutionary relationships.

-

In Vitro Microtubule Polymerization Assay

Objective: To functionally assess the ability of this compound orthologs to promote microtubule assembly.

Protocol:

-

Protein Expression and Purification:

-

Clone the full-length or domain-specific coding sequences of this compound orthologs into an expression vector (e.g., pET vector with a His-tag).

-

Express the recombinant proteins in a suitable expression system (e.g., E. coli BL21(DE3)).

-

Purify the recombinant this compound proteins using affinity chromatography (e.g., Ni-NTA agarose).

-

-

Tubulin Preparation:

-

Use commercially available, high-purity tubulin.

-

Resuspend lyophilized tubulin in a suitable buffer (e.g., G-PEM buffer: 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP).

-

-

Polymerization Reaction:

-

In a 96-well plate, mix the purified this compound ortholog at various concentrations with the tubulin solution.

-

Initiate polymerization by incubating the plate at 37°C in a temperature-controlled spectrophotometer.

-

-

Data Acquisition and Analysis:

-

Monitor the increase in turbidity at 340 nm over time.

-

Plot the absorbance as a function of time to generate polymerization curves.

-

Compare the lag time, rate of polymerization, and plateau phase between different this compound orthologs and a control without this compound.

-

Immunofluorescence Localization

Objective: To visualize the subcellular localization of this compound orthologs and their colocalization with microtubules.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HeLa, COS-7) on glass coverslips.

-

Transfect the cells with expression vectors encoding fluorescently tagged (e.g., GFP, RFP) this compound orthologs.

-

-

Fixation and Permeabilization:

-

After 24-48 hours of expression, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

-

Incubate with a primary antibody against α-tubulin for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Mount the coverslips onto glass slides using an antifade mounting medium containing DAPI for nuclear counterstaining.

-

Visualize the cells using a fluorescence or confocal microscope.

-

Co-immunoprecipitation

Objective: To identify and confirm conserved protein-protein interactions with this compound orthologs.

Protocol:

-

Cell Lysis:

-

Lyse cells expressing the this compound ortholog of interest (either endogenously or via transfection) in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody specific to the this compound ortholog or an epitope tag overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose or magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and analyze by Western blotting using antibodies against suspected interacting partners.

-

Conserved Signaling Pathways and Regulatory Mechanisms

The function of this compound is tightly regulated by signaling pathways that are also conserved across species. Phosphorylation is a key mechanism controlling this compound's ability to bind to and stabilize microtubules.

Regulation of this compound by GSK3β

Glycogen synthase kinase 3β (GSK3β) is a serine/threonine kinase that phosphorylates this compound. This phosphorylation event reduces the affinity of this compound for microtubules, leading to increased microtubule dynamics. This regulatory mechanism is crucial for processes that require rapid cytoskeletal rearrangements, such as cell division.

Caption: GSK3β-mediated phosphorylation of this compound.

Interaction with Motor Proteins

This compound's interaction with microtubule motor proteins, such as dynein and kinesin, is crucial for the regulation of intracellular transport. This compound can influence the processivity of these motors along the microtubule tracks. This interaction is complex, with this compound sometimes acting as an inhibitor of motor protein movement, suggesting a role in spatially regulating cargo transport. The conservation of these interactions highlights the importance of coordinating microtubule stability with motor-driven transport.

Experimental and Logical Workflows

The investigation of this compound's conserved functions often follows a structured experimental workflow. A common workflow to study the role of a specific this compound domain in a cellular process like cell migration is depicted below.

Caption: Workflow for studying this compound domain function.

Conclusion

The significant evolutionary conservation of the this compound protein, particularly its microtubule-binding domain, underscores its fundamental and indispensable role in regulating microtubule dynamics across a vast range of species. The conserved nature of its structure, function, and regulatory mechanisms provides a solid foundation for using various model organisms to dissect its complex cellular roles. For drug development professionals, the high degree of conservation suggests that findings in preclinical models are likely to be relevant to human physiology and pathology. Future research focusing on the subtle differences in this compound regulation and isoform expression between species may reveal novel aspects of its function and open new avenues for therapeutic intervention in diseases characterized by cytoskeletal abnormalities.

References

A Technical Guide to the Structural Analysis of the MAP4 Microtubule-Binding Domain

This technical guide provides a comprehensive overview of the structural analysis of the Microtubule-Associated Protein 4 (MAP4) microtubule-binding domain (MBD). Tailored for researchers, scientists, and drug development professionals, this document details the architecture of the MBD, its interaction with the microtubule lattice, key experimental methodologies, and the signaling pathways that regulate its function.

Architecture of the this compound Microtubule-Binding Domain (MBD)

This compound is a ubiquitously expressed member of the Tau family of MAPs that plays a crucial role in promoting microtubule assembly and stability.[1] Unlike the neuron-specific Tau and MAP2, this compound is found in numerous non-neuronal cells, including muscle tissues.[1] Structurally, this compound is an intrinsically disordered protein (IDP), meaning it lacks a fixed three-dimensional structure in solution.[2][3][4]

The protein is broadly organized into an N-terminal projection domain and a C-terminal microtubule-binding domain (MBD).[5][6] The MBD is responsible for anchoring this compound to the microtubule and is further subdivided into three distinct regions, each contributing to its overall function.[5][7][8]

| Subdomain | Key Features | Primary Function |

| Proline-rich Region | Rich in proline and basic amino acid residues. | Promotes the nucleation of microtubule assembly; contributes to binding affinity.[7][8] |

| Assembly-Promoting (AP) Region | Contains three to five imperfect repeats of a conserved tubulin-binding motif, generated by alternative splicing.[2][7] | Responsible for the core binding to the microtubule lattice and stimulates microtubule elongation.[7][8] |

| Hydrophobic Tail Region | C-terminal hydrophobic sequence. | Considered indispensable for the nucleation step of microtubule assembly, though its precise mechanism is less clear.[7][8] |

Molecular Interactions with the Microtubule Lattice

Cryo-electron microscopy (Cryo-EM) and other structural methods have revealed how this compound engages with microtubules at a molecular level. This compound binds longitudinally along the microtubule protofilaments, primarily interacting with the C-terminal domains of α- and β-tubulin.[1][2] This binding stabilizes the longitudinal contacts between tubulin dimers within the protofilament, thereby enhancing overall microtubule stability.[1][2]

The interaction is characterized by two main contact points:

-

An Anchor Point: The strongest interaction occurs at a groove at the interface between tubulin dimers (the inter-dimer interface).[2] This serves as the primary anchor for this compound on the microtubule.

-

A Weak Binding Site: A secondary, weaker interaction occurs on the tubulin surface near the interface within a tubulin dimer (the intra-dimer interface).

This binding model is particularly relevant to this compound's role in regulating intracellular transport. This compound is a known inhibitor of kinesin-1, a motor protein that moves cargo towards the microtubule plus-end.[1][2] Structural studies show that this compound and kinesin-1 can co-exist on the microtubule.[2] Kinesin-1 competes with this compound for the weak binding site around the intra-dimer interface. When kinesin displaces this part of this compound, the now-liberated, flexible this compound chain can sterically hinder the kinesin's movement along the microtubule, effectively acting as a brake. Isoforms with more AP repeats, such as 5R-MAP4, are particularly effective at inhibiting kinesin motility.[1][2]

Quantitative Analysis of this compound-Microtubule Binding

A full thermodynamic characterization of protein-ligand interactions involves determining the binding affinity (dissociation constant, Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). While techniques like Isothermal Titration Calorimetry (ITC) are ideally suited for this, specific thermodynamic data for the this compound-microtubule interaction are not extensively reported in the literature.[2] However, related studies and structural data provide valuable quantitative insights.

| Technique | Parameter Measured | Typical Values / Findings for this compound |

| Cryo-Electron Microscopy (Cryo-EM) | Resolution of 3D Structure | ~7 Å overall resolution for the this compound-kinesin-1-microtubule complex; <5 Å in the more stable tubulin region.[2] |

| Binding Affinity Assays | Dissociation Constant (Kd) | The binding affinity of a this compound fragment (PA4T) is four times higher than a fragment lacking the proline-rich region (A4T).[7][8] A Kd of ~0.1 µM was reported for this compound MBD binding to actin filaments . |

| Isothermal Titration Calorimetry (ITC) | Kd, Stoichiometry (n), ΔH, ΔS | Provides a complete thermodynamic profile. While specific values for this compound-tubulin are not available, this method is standard for characterizing MAP-tubulin interactions. |

| Microtubule Co-sedimentation | Binding Stoichiometry | No significant difference was found in the tubulin binding ratio between 4R-MAP4 and 5R-MAP4 isoforms.[2] |

Key Experimental Protocols for Structural Analysis

The structural understanding of the this compound-MBD has been advanced by several key biophysical and structural biology techniques.

Cryo-Electron Microscopy (Cryo-EM)

This technique has been pivotal in visualizing the this compound-microtubule complex.[2]

-

Sample Preparation: Purified tubulin is polymerized into microtubules, often stabilized with paclitaxel.[2] Recombinant this compound MBD (e.g., 4R or 5R isoforms) and kinesin-1 motor domains are added to form a ternary complex.[2] The presence of kinesin helps to stabilize this compound on the microtubule for imaging.

-

Vitrification: A small volume of the complex solution is applied to an EM grid, blotted, and plunge-frozen in liquid ethane to embed the complexes in a thin layer of vitreous ice.

-

Data Collection: The frozen grid is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images ("micrographs") of the complexes in different orientations are collected.

-

Image Processing & 3D Reconstruction: Individual particle images are computationally extracted from the micrographs, aligned, and averaged to generate 2D class averages. These 2D classes are then used to reconstruct a 3D electron density map of the complex.[2]

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS probes protein conformational dynamics by measuring the rate at which backbone amide hydrogens exchange with deuterium in the solvent.[5]

-

Complex Formation: Microtubules are prepared with and without the this compound MBD.

-

Deuterium Labeling: The samples are diluted into a D₂O-based buffer for specific time intervals. Exchange is quenched by rapidly lowering the pH and temperature.

-

Digestion and Analysis: The protein samples are digested into peptides by proteases (e.g., pepsin). The resulting peptides are separated by liquid chromatography and analyzed by mass spectrometry to determine the mass increase due to deuterium incorporation.

-

Data Interpretation: Regions of the tubulin protein that are protected from exchange upon this compound binding are identified as interaction sites or areas of conformational change. HDX-MS studies suggest this compound binding induces global stabilization in both α- and β-tubulin.[5]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for a full thermodynamic characterization.

-

Sample Preparation: Purified tubulin (or this compound) is placed in the sample cell of the calorimeter. The binding partner (this compound or tubulin) is loaded into a titration syringe. Both components must be in identical, well-matched buffers to minimize heats of dilution.[5]

-

Titration: The ligand from the syringe is injected in small, precise aliquots into the sample cell.

-

Heat Measurement: The instrument measures the minute temperature changes that occur upon binding after each injection.

-

Data Analysis: The integrated heat per injection is plotted against the molar ratio of the reactants. This binding isotherm is then fitted to a binding model to extract the stoichiometry (n), binding constant (Ka or Kd), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is exceptionally well-suited for studying the structure and dynamics of intrinsically disordered proteins like this compound.[3][4]

-

Sample Preparation: A fragment of the this compound MBD is expressed with ¹⁵N and/or ¹³C isotopic labels.

-

Data Acquisition: 2D ¹H-¹⁵N HSQC spectra are acquired for the this compound fragment alone and in the presence of unlabeled microtubules.

-